molecular formula C13H23N3O B2766781 [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine CAS No. 1803583-42-7

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B2766781
CAS No.: 1803583-42-7
M. Wt: 237.347
InChI Key: DGWCUWZWVLJEOX-UHFFFAOYSA-N
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Description

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine is a complex organic compound featuring a pyrrole and morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with formaldehyde and a secondary amine such as 4-methylmorpholine under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and morpholine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyrrole or morpholine derivatives with various substituents.

Scientific Research Applications

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: A simpler analog with similar structural features but lacking the morpholine ring.

    4-methylmorpholine: Another analog that contains the morpholine ring but lacks the pyrrole moiety.

Uniqueness

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine is unique due to the combination of both pyrrole and morpholine rings in its structure.

Properties

IUPAC Name

N-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-10-6-12(11(2)15-10)7-14-8-13-9-16(3)4-5-17-13/h6,13-15H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWCUWZWVLJEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)CNCC2CN(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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